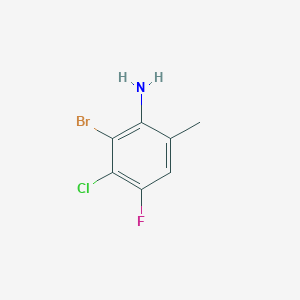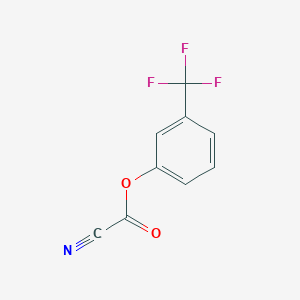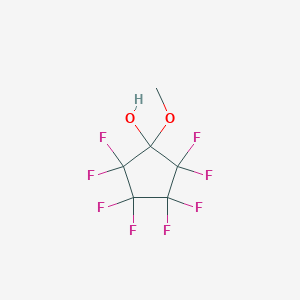
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide (NDTB) is a synthetic compound that has gained increased attention due to its potential applications in scientific research. NDTB is a derivative of the general aniline class of compounds and has a unique structure that allows it to be used in a variety of experiments.
Aplicaciones Científicas De Investigación
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide has a variety of potential applications in scientific research. It has been used in the synthesis of novel compounds, such as peptides and amino acids, as well as in the study of enzyme inhibition and protein-ligand interactions. It has also been used in the synthesis of novel drugs and can be used in the study of protein structure and function.
Mecanismo De Acción
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide is a potent inhibitor of the enzyme xanthine oxidase, which is responsible for the degradation of purines in the body. It acts by competitively binding to the active site of the enzyme, thus preventing the binding of its natural substrate. This inhibition results in the accumulation of purines in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of xanthine oxidase, resulting in the accumulation of purines in the body. This can lead to increased uric acid levels, which can cause gout and other medical conditions. This compound has also been shown to have anti-inflammatory, antioxidant, and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that this compound is a potent inhibitor of xanthine oxidase and should be used with caution in experiments that involve this enzyme.
Direcciones Futuras
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide has the potential to be used in a variety of experiments and applications. Potential future directions include the study of its effects on other enzymes and proteins, the development of novel drugs, and the study of its potential therapeutic effects. Additionally, further research into its biochemical and physiological effects could lead to new insights into the mechanisms of action of other compounds.
Métodos De Síntesis
N-Phenyl-(2-chloro-3,3-dimethoxy-4,4,4-trifluoro)butyramide can be synthesized through a three-step reaction. The first step involves the reaction of 2-chloro-3,3-dimethoxy-4,4,4-trifluorobutyric acid with aniline in the presence of a base such as sodium hydroxide. This reaction results in the formation of the corresponding anilide, which is then reacted with phenylmagnesium bromide to form the desired N-phenyl-2-chloro-3,3-dimethoxy-4,4,4-trifluorobutyramide. The final step involves the hydrolysis of the amide bond to yield the desired this compound.
Propiedades
IUPAC Name |
2-chloro-4,4,4-trifluoro-3,3-dimethoxy-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO3/c1-19-11(20-2,12(14,15)16)9(13)10(18)17-8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPMXMYVFRYNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(=O)NC1=CC=CC=C1)Cl)(C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)

![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)

![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)







![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)
